molecular formula C17H18N2O3S B5397168 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone

5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone

Cat. No. B5397168
M. Wt: 330.4 g/mol
InChI Key: GKTCGWALVRAMOA-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone, also known as EPTC, is a selective herbicide widely used in agriculture to control weeds in crops such as corn, soybeans, and potatoes. EPTC belongs to the class of thiocarbamate herbicides and works by inhibiting the enzyme acetaldehyde dehydrogenase, which is essential for the growth and development of weeds. In recent years, there has been growing interest in the scientific research application of EPTC due to its unique chemical structure and mechanism of action.

Mechanism of Action

5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone works by inhibiting the enzyme acetaldehyde dehydrogenase, which is essential for the growth and development of weeds. The enzyme is responsible for converting toxic acetaldehyde into non-toxic acetic acid, which is then used as a source of energy for the plant. By inhibiting this enzyme, 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone disrupts the plant's metabolism and prevents it from growing and developing.
Biochemical and Physiological Effects:
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of nucleic acids and proteins, disrupts the cell membrane, and causes oxidative stress. These effects ultimately lead to the death of the plant.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone in lab experiments is its selectivity for weeds, which allows researchers to study the effects of herbicides on specific plant species without affecting other plants. However, 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone can be toxic to humans and animals, and caution should be taken when handling and disposing of it. Additionally, 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone may have unintended effects on non-target organisms and the environment, and its use should be carefully regulated.

Future Directions

There are several potential future directions for research on 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone. One area of interest is the development of new drugs based on the chemical structure of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone. Another area of research is the investigation of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone's potential as an antioxidant and its therapeutic applications in the treatment of various diseases. Additionally, further studies are needed to evaluate the potential environmental impacts of 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone and to develop safer and more sustainable alternatives to traditional herbicides.

Synthesis Methods

5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone can be synthesized by reacting 2-ethoxy-2,3-dihydro-1,4-benzodioxin-6-ol with propargyl bromide in the presence of a base to form 3-ethoxy-4-(2-propyn-1-yloxy)phenol. The resulting compound is then reacted with thiosemicarbazide in the presence of a reducing agent to form 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone.

Scientific Research Applications

5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit antifungal, antibacterial, and antiviral activity, making it a promising candidate for the development of new drugs. 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone has been studied for its antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-4-9-22-14-8-7-12(11-15(14)21-6-3)10-13-16(20)19(5-2)17(23)18-13/h1,7-8,10-11H,5-6,9H2,2-3H3,(H,18,23)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTCGWALVRAMOA-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)OCC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC#C)OCC)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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